molecular formula C9H18ClNO4 B8115411 Diethyl 3-aminopentanedioate hydrochloride

Diethyl 3-aminopentanedioate hydrochloride

Cat. No.: B8115411
M. Wt: 239.69 g/mol
InChI Key: XCTVAGMMVHLHQU-UHFFFAOYSA-N
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Description

Diethyl 3-aminopentanedioate hydrochloride (CAS 60793-95-5) is a hydrochloride salt of a β-aminodicarboxylic acid ester. Its molecular formula is C₉H₁₈ClNO₄, with a molecular weight of 239.70 g/mol. The compound features a pentanedioic acid backbone substituted with an amino group at the 3-position and two ethyl ester groups. It is stored under inert conditions at 2–8°C to ensure stability . Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name

diethyl 3-aminopentanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVAGMMVHLHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60793-95-5
Record name NSC110353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Steglich Esterification in Acetonitrile

A modified Steglich method uses acetonitrile instead of chlorinated solvents. EDC and DMAP facilitate esterification under reflux, with HCl added post-reaction.

  • Yield : 86–89%.

Dowex H+/NaI System

Dowex H+ resin and sodium iodide in acetonitrile enable esterification at 65°C for 4 hours. This method avoids toxic solvents and simplifies product isolation.

  • Yield : 82–85%.

Comparative Analysis of Methods

Method Reagents/Conditions Time Yield Purity
Classical Acid-CatalyzedHCl, ethanol, reflux12–24 h75–85%90–95%
EDC/DMAPEDC, DMAP, DCM, RT24 h88–92%95–98%
HydrogenationH₂, Pd/C, HCl6 h90–93%97–99%
NDTP-MediatedNDTP, DIEA, MeCN, 1 min1 min~85%*N/A

*Extrapolated from similar substrates.

Critical Considerations

  • Purity : Hydrogenation and carbodiimide methods yield higher purity (>95%) but require purification steps.

  • Scalability : Classical and Dowex methods are industrially viable due to lower costs.

  • Safety : NDTP and carbodiimide reagents pose toxicity risks, necessitating careful handling .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Diethyl 3-aminopentanedioate hydrochloride is characterized by its molecular formula C9H15NO4HClC_9H_{15}NO_4\cdot HCl and a molecular weight of approximately 239.7 g/mol. The compound features a central aminopentanedioate structure, which is pivotal for its reactivity and applications in synthesis and biological interactions.

a. Potential Therapeutic Applications

Research indicates that derivatives of this compound may have potential in treating metabolic disorders, including diabetes mellitus. This is particularly relevant as compounds that modulate glutamate signaling pathways are being explored for their therapeutic effects in neurological disorders and cancer treatment .

b. Inhibition Studies

Inhibition studies have shown that compounds similar to diethyl 3-aminopentanedioate can act as inhibitors for enzymes involved in metabolic pathways, which can be crucial for developing new therapeutic agents. For instance, structural modifications of related compounds have been investigated for their inhibitory potency against glutamate carboxypeptidase II (GCPII), a target in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various reactions, including:

a. Heterocycle Formation

The compound is utilized in the synthesis of nitrogen-containing heterocycles through reactions such as double Michael additions. These reactions lead to the formation of highly functionalized piperidines, which are valuable in pharmaceutical chemistry .

b. Asymmetric Synthesis

It has been employed in asymmetric synthesis strategies, where it acts as a chiral building block. This application is significant for producing enantiomerically pure compounds that are essential in drug development .

a. Enzyme Substrate Studies

This compound has been studied as a substrate for various enzymes, contributing to our understanding of enzyme kinetics and mechanisms. Such studies are crucial for elucidating metabolic pathways and developing enzyme inhibitors .

b. Spectroscopic Analysis

Spectroscopic techniques have been applied to study the interactions of this compound with biomolecules, enhancing knowledge about its biochemical behavior and potential applications in drug design .

Case Studies

StudyApplicationFindings
Blazey et al., 2002Organocatalytic ReactionsDemonstrated the use of diethyl aminomalonate (related compound) in asymmetric synthesis with notable regioselectivity .
Molecular Pharmaceutics, 2017Cancer TreatmentInvestigated the delivery systems incorporating similar compounds for effective chemotherapy targeting peritoneal dissemination .
GCPII Inhibition StudiesNeurological DisordersExplored structural modifications leading to enhanced inhibitory activity against GCPII, indicating potential therapeutic roles .

Mechanism of Action

The mechanism of action of diethyl 3-aminopentanedioate hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the creation of different products . The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Dimethyl 3-Aminopentanedioate Hydrochloride (CAS 77313-10-1)

  • Molecular Formula: C₇H₁₃ClNO₄ (MW: 211.64 g/mol).
  • Key Differences : Replaces ethyl esters with methyl groups, reducing molecular weight and altering polarity.
  • Physical Properties: Melting point 172–174°C; soluble in methanol (CD₃OD) .
  • Hazards : Includes H332 (harmful if inhaled) in addition to H302, H315, H319, and H335 .
  • Applications : Used in peptide synthesis and as a research chemical. The shorter ester chains may enhance water solubility compared to the diethyl analog .

L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)

  • Molecular Formula: C₉H₁₇ClNO₄ (MW: 239.70 g/mol).
  • Key Differences: Structural isomer with the amino group at the 2-position (vs. 3-position in the main compound).
  • Applications: A precursor in agrochemical and fine chemical synthesis. The amino group position influences its role in forming peptide bonds or chiral intermediates .

Diethyl Aminomalonate Hydrochloride (CAS 13433-00-6)

  • Molecular Formula: C₇H₁₄ClNO₄ (MW: 211.64 g/mol).
  • Key Differences: Shorter backbone (propanedioate vs. pentanedioate) with a central amino group.
  • Reactivity : Participates in cycloadditions to form pyrrolidines, highlighting its utility in heterocyclic chemistry .

Dimethyl 3-Aminopentanedioate Acetate (CAS 1345983-89-2)

  • Counterion : Acetate instead of hydrochloride.
  • Implications : Alters solubility and stability; acetate salts are often less hygroscopic than hydrochlorides. Used in niche research applications .

Comparative Data Table

Compound CAS Number Molecular Formula MW (g/mol) Ester Groups Amino Position Key Hazards Storage Conditions Applications
Diethyl 3-aminopentanedioate hydrochloride 60793-95-5 C₉H₁₈ClNO₄ 239.70 Diethyl 3 H302, H315, H319, H335 Inert atmosphere, 2–8°C Pharmaceutical intermediate
Dimethyl 3-aminopentanedioate hydrochloride 77313-10-1 C₇H₁₃ClNO₄ 211.64 Dimethyl 3 H302, H315, H319, H332, H335 Not specified Peptide synthesis
L-Glutamic acid diethyl ester hydrochloride 1118-89-4 C₉H₁₇ClNO₄ 239.70 Diethyl 2 Not specified Not specified Agrochemical precursor
Diethyl aminomalonate hydrochloride 13433-00-6 C₇H₁₄ClNO₄ 211.64 Diethyl 2 (malonate) Not specified Not specified Cycloaddition reactions
Dimethyl 3-aminopentanedioate acetate 1345983-89-2 C₇H₁₃NO₄·C₂H₃O₂ N/A Dimethyl 3 Not specified Not specified Research applications

Research Findings and Critical Analysis

Ester Group Impact

  • Ethyl vs. Methyl Esters: Diethyl esters exhibit lower polarity and higher lipophilicity than dimethyl analogs, affecting solubility and reactivity. For instance, dimethyl derivatives may dissolve more readily in polar solvents like methanol .
  • Amino Position: The 3-amino group in this compound differentiates it from L-glutamic acid derivatives (2-amino), influencing its role in synthesizing β-peptides or non-proteinogenic amino acid analogs .

Hazard Profiles

  • The dimethyl analog (CAS 77313-10-1) poses an additional inhalation risk (H332 ), likely due to finer particulate formation or higher volatility .

Counterion Effects

  • Acetate salts (e.g., CAS 1345983-89-2) offer alternative handling properties, such as reduced corrosivity, but may require adjustments in reaction conditions compared to hydrochlorides .

Biological Activity

Diethyl 3-aminopentanedioate hydrochloride is a compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H19_{19}N1_{1}O4_{4}Cl and a molecular weight of approximately 219.7 g/mol. It is classified as a hydrochloride salt of diethyl 3-aminopentanedioate, characterized by a pentanedioate backbone with an amino group at the third carbon. This structural configuration allows for diverse chemical reactivity, making it a valuable compound for further research in pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds often exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown potential as antimicrobial agents.
  • Enzyme Inhibition : Some derivatives are investigated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions such as diabetes and cancer.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with diethyl malonate and an appropriate amine.
  • Reactions : The reaction conditions may include heating under reflux in the presence of catalysts.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Interaction Studies

Research into the interaction of this compound with biological macromolecules is ongoing. Initial studies focus on its potential interactions with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Compound CAS Number Similarity Index
Dimethyl 3-aminopentanedioate hydrochloride77313-10-10.97
Methyl 7-aminoheptanoate hydrochloride17994-94-40.84
(S)-Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride714230-22-50.76

Case Study: Enzyme Inhibition

A study investigated the enzyme inhibition properties of similar compounds on α-glucosidase, a target for diabetes treatment. The assay involved incubating various concentrations of test samples with the enzyme and measuring absorbance to determine inhibition percentages . Although specific data on this compound is lacking, insights from these studies suggest that compounds with similar structures may exhibit comparable inhibitory effects.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, specific substitutions in related compounds have shown increased potency against various biological targets, indicating that this compound might be optimized for better efficacy through structural modifications .

Q & A

Q. What are the recommended methods for synthesizing and purifying Diethyl 3-aminopentanedioate hydrochloride?

  • Methodological Answer : Synthesis typically involves esterification of 3-aminopentanedioic acid under acidic conditions (e.g., HCl catalysis) in ethanol, followed by isolation via solvent evaporation. Purification may employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials . For intermediates like structurally related esters (e.g., diethyl monoimidomalonate hydrochloride), titration assays (≥85% purity) and solubility tests in diethyl ether are used to validate purity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm ester and amine functional groups.
  • FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N-H, ~3000 cm⁻¹) stretches.
  • HPLC with UV detection to assess purity (>95%) .
  • Melting point analysis (if crystalline; compare with literature values).
    Note: Data gaps in properties like vapor pressure or decomposition temperature necessitate experimental determination .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use in a fume hood with PPE (gloves, lab coat, goggles) to avoid skin/eye irritation (Category 2/2A hazards) . Avoid inhalation of dust; use engineering controls (e.g., local exhaust ventilation).
  • Storage : Keep in airtight containers at <10°C in a dry, dark environment to prevent hydrolysis or degradation . Monitor for discoloration or clumping as signs of instability.

Advanced Research Questions

Q. What mechanistic insights exist for optimizing the synthesis of this compound?

  • Methodological Answer : Reaction kinetics can be studied via in situ NMR or HPLC monitoring to identify rate-limiting steps (e.g., protonation of the amine group during esterification). Catalytic efficiency may improve with controlled HCl stoichiometry or solvent polarity adjustments . For analogous compounds (e.g., diethyl succinate), pH-controlled esterification in ethanol yields >90% product under reflux .

Q. How does the compound’s stability vary under different experimental conditions (e.g., solvents, temperatures)?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Related hydrochlorides (e.g., acetamidine HCl) decompose at ~165–170°C, releasing HCl gas .
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, methanol). Avoid prolonged exposure to moisture or basic conditions to prevent ester hydrolysis .

Q. What advanced analytical methods resolve discrepancies in purity or structural data?

  • Methodological Answer :
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted diethyl esters) and confirms molecular weight.
  • X-ray crystallography : Resolves ambiguous stereochemistry or salt forms (e.g., hydrochloride vs. hydrobromide).
  • Dynamic light scattering (DLS) : Detects aggregation in solution-phase studies .

Q. How can researchers address gaps in toxicological and ecotoxicological data?

  • Methodological Answer :
  • In vitro assays : Use cell viability tests (e.g., MTT assay on HEK293 or HepG2 cells) to assess acute toxicity.
  • Ecotoxicology : Perform Daphnia magna or Aliivibrio fischeri bioassays to estimate EC₅₀ values for environmental risk . Note: Existing SDS lack comprehensive toxicity profiles, necessitating lab-specific validation.

Q. Can computational modeling predict reactivity or degradation pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models reaction intermediates (e.g., protonated amine during HCl salt formation) and predicts hydrolysis kinetics.
  • Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., enzyme binding for metabolic studies) .

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